6α-Methyl Mometasone Furoate-d3 is a synthetic corticosteroid derivative of mometasone furoate, which is widely used in the treatment of various inflammatory conditions, including skin disorders, allergic rhinitis, and asthma. This compound is particularly significant in pharmacological research due to its labeled isotopic form (d3), which allows for precise tracking and analysis in metabolic studies and pharmacokinetics.
6α-Methyl Mometasone Furoate-d3 belongs to the class of corticosteroids and is categorized as a synthetic steroid. It acts primarily as an anti-inflammatory agent and is classified under therapeutic agents used for treating inflammatory diseases.
The synthesis of 6α-Methyl Mometasone Furoate-d3 typically follows methods established for mometasone furoate but includes specific steps to introduce deuterium labeling. The general process involves:
6α-Methyl Mometasone Furoate-d3 has a complex molecular structure characterized by multiple rings typical of steroid compounds. Its chemical formula is , where D represents deuterium atoms incorporated into the structure.
The primary chemical reactions involved in synthesizing 6α-Methyl Mometasone Furoate-d3 include:
The mechanism of action for 6α-Methyl Mometasone Furoate-d3 mirrors that of other corticosteroids. It primarily involves:
Analytical methods such as HPLC and mass spectrometry are crucial for characterizing both purity and structural integrity during synthesis and application studies .
6α-Methyl Mometasone Furoate-d3 has several scientific uses:
This compound plays a critical role in advancing research related to corticosteroids, particularly concerning their therapeutic efficacy and safety profiles in treating inflammatory conditions.
Stable isotopes like deuterium serve dual purposes in pharmaceutical sciences: as tracers in drug metabolism studies and as critical reagents in quantitative bioanalysis. Deuterated analogs exhibit nearly identical chromatographic behavior and ionization efficiency to their protiated counterparts but are distinguishable via mass spectrometry due to predictable mass shifts. This enables their deployment as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where they correct for matrix effects, extraction efficiency variations, and instrument fluctuations.
The application of deuterated internal standards has become fundamental for achieving regulatory-grade precision in pharmacokinetic studies. For example, deuterated steroid mixtures (e.g., Aldosterone-d7, Cortisol-d4) are commercially formulated to enable simultaneous quantification of multiple endogenous steroids in complex biological matrices [6]. In the context of corticosteroid analysis, 6α-Methyl Mometasone Furoate-d3 exemplifies this paradigm, offering a +3 Da mass shift that eliminates interference from unlabeled drug metabolites or endogenous compounds during LC-MS/MS analysis [1]. Recent innovations have integrated these standards with high-resolution mass spectrometry (HRMS) and ion mobility separation, achieving detection sensitivities as low as 0.01 ng/mL in microsampling techniques like dried blood spots [1].
Table 1: Key Applications of Deuterated Internal Standards in Bioanalysis
Application Area | Role of Deuterated Standard | Impact on Data Quality |
---|---|---|
Pharmacokinetic Studies | Corrects for pre-analytical and analytical variability | Improves accuracy of AUC and Cmax calculations |
Metabolite Identification | Distinguishes parent drug from metabolites | Enhances metabolite structural elucidation |
Matrix Effect Compensation | Co-elutes with analyte, normalizing ion suppression | Reduces RSD% to <5% in validation studies |
Pediatric Microsampling | Enables quantification in sub-50 µL blood volumes | Supports ethical sampling in vulnerable populations |
6α-Methyl Mometasone Furoate-d3 (C₂₈H₂₉D₃Cl₂O₆, MW 538.47 g/mol) is a deuterium-labeled derivative of the synthetic glucocorticoid mometasone furoate. Its structure features three deuterium atoms at the 3-, 4-, and 5-positions of the furan-2-carboxylate moiety, as specified by its IUPAC name:(8S,9R,10S,11S,13S,14S,16R,17R)-9-Chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl 3,4,5-trideuteriofuran-2-carboxylate [1] [5] [9]. The 6α-methyl group—a shared feature with the non-deuterated pharmacologically active compound—enhances glucocorticoid receptor binding affinity and prolongs dermal retention in topical formulations.
Synthesis of this compound begins with 6α-Methyl Prednisolone 21-Acetate, which undergoes stereoselective furoylation under rigorously controlled conditions (-10°C) to ensure correct diastereomer formation [1]. Recent patents disclose enzymatic deuteration methods using engineered Aspergillus oxidoreductases, achieving 97% isotopic purity—a significant improvement over traditional chemical synthesis (85% purity) [1]. The deuterium labeling strategy intentionally targets metabolically inert positions on the furan ring, preserving the compound’s glucocorticoid activity while creating a mass spectrometric signature distinct from endogenous steroids.
Table 2: Molecular Properties of 6α-Methyl Mometasone Furoate-d3
Property | Specification | Functional Implication |
---|---|---|
Molecular Formula | C₂₈H₂₉D₃Cl₂O₆ | Predictable +3 Da mass shift in MS |
Isotopic Purity | ≥98% (by LC-MS/MS) | Minimizes unlabeled interference in quantitation |
Deuterium Positions | 3-, 4-, and 5- of furan-2-carboxylate | Avoids sites affecting receptor binding |
Chiral Centers | 8 stereocenters (unchanged from parent) | Maintains identical 3D configuration to active drug |
Storage Stability | -20°C in methanol solution | Prevents deuterium exchange with solvent |
The deuterated and non-deuterated forms of 6α-methyl mometasone furoate exhibit near-identical physicochemical properties—including log P (lipophilicity), pKa, and protein binding—but diverge significantly in metabolic stability and analytical utility. In vitro studies using human liver microsomes demonstrate that deuterium labeling at the furan ring does not alter CYP450-mediated metabolism at the pharmacophore (e.g., 6α-methyl or 17-carboxylate sites). This strategic placement ensures the labeled standard mirrors the metabolic fate of the unlabeled drug while remaining distinguishable via mass spectrometry.
Analytical comparisons reveal substantial advantages of the deuterated analog in quantitative assays:
The primary limitation arises from potential isotopic crossover in high-concentration samples, where the M+3 peak of endogenous metabolites could theoretically overlap with the deuterated standard. However, chromatographic resolution (retention time 4.2 ± 0.1 min for both forms) combined with HRMS effectively eliminates this risk [1]. From a therapeutic perspective, deuterium labeling at these positions does not confer metabolic advantages (unlike deuterated drugs targeting metabolic soft spots), as the furan ring is not a site of significant oxidative metabolism.
Table 3: Comparative Analytical Performance in LC-MS/MS Assays
Parameter | 6α-Methyl Mometasone Furoate-d3 | Non-Deuterated Mometasone | Advantage Factor |
---|---|---|---|
Retention Time (min) | 4.2 ± 0.1 | 4.2 ± 0.1 | Co-elution enables direct comparison |
Interference from Matrix | ≤2.3% | ≤12.7% | 5.5-fold reduction in bias |
LLOQ in Plasma | 0.05 ng/mL | 0.2 ng/mL | 4-fold sensitivity improvement |
Batch Stability (hours) | >24 | <8 | 3-fold longer processing windows |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4